Eliprodil
Overview
Description
Eliprodil, also known by its chemical name 1-(4-Chlorophenyl)-2-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]ethanol, is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It selectively inhibits the NR2B subunit-containing NMDA receptors at submicromolar concentrations . Initially developed as a potential treatment for acute ischemic stroke, this compound has also been investigated for its neuroprotective properties in conditions such as traumatic brain injury and Parkinson’s disease .
Mechanism of Action
Target of Action
Eliprodil is an NMDA antagonist drug candidate which selectively inhibits the NR2B (GLUN2B) subtype NMDA receptor at submicromolar concentrations . NMDA receptors are a key component in mediating glutamate-induced excitotoxicity .
Mode of Action
This compound acts as a non-competitive antagonist at the NMDA receptor, specifically targeting the polyamine modulatory site . It selectively inhibits the NR2B subtype of the NMDA receptor . This inhibition prevents the overstimulation of the NMDA receptors, which can lead to excitotoxicity .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the modulation of the NMDA receptor. Overstimulation of the NMDA receptor, often due to an excess of glutamate, can lead to an influx of calcium ions into the neuron . This influx can cause neuronal cell death, a process known as excitotoxicity . By selectively inhibiting the NR2B subtype of the NMDA receptor, this compound can prevent this excitotoxicity .
Result of Action
The primary result of this compound’s action is the prevention of excitotoxicity, which can lead to neuronal cell death . This neuroprotective effect has led to interest in this compound as a potential treatment for conditions such as stroke and traumatic brain injury .
Biochemical Analysis
Biochemical Properties
Eliprodil interacts with the NR2B subtype of the NMDA receptor, a key component in mediating glutamate-induced excitotoxicity . This interaction occurs at submicromolar concentrations, indicating a high affinity of this compound for this receptor .
Cellular Effects
This compound’s primary cellular effect is the inhibition of the NR2B subtype NMDA receptor . This inhibition can reduce the influx of Na+ and Ca2+ ions into neurons, which is triggered by the overstimulation of AMPA and NMDA receptors due to an extracellular buildup of glutamate . By reducing this influx, this compound can potentially mitigate the fatal metabolic consequences of high intracellular Ca2+ concentration, including neuronal cell death .
Molecular Mechanism
This compound exerts its effects at the molecular level by selectively inhibiting the NR2B subtype NMDA receptor . This inhibition prevents the overstimulation of these receptors by glutamate, thereby reducing the influx of Na+ and Ca2+ ions into neurons .
Temporal Effects in Laboratory Settings
Dosage Effects in Animal Models
In animal models, a low dose of this compound (5 mg/kg) weakly stimulated locomotion, while higher doses depressed rearing (20–40 mg/kg) and grooming (40 mg/kg), consistent with a sedative action . At no dose did this compound cause ataxia .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Eliprodil involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the piperidine ring: This involves the reaction of 4-fluorobenzyl chloride with piperidine to form 4-(4-fluorobenzyl)piperidine.
Introduction of the chlorophenyl group: The intermediate is then reacted with 4-chlorobenzaldehyde in the presence of a reducing agent to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-efficiency catalysts and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Eliprodil undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its alcohol derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products:
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: Used as a model compound to study NMDA receptor antagonism.
Biology: Investigated for its neuroprotective effects in neuronal cell cultures.
Medicine: Explored as a treatment for acute ischemic stroke, traumatic brain injury, and Parkinson’s disease
Comparison with Similar Compounds
Ifenprodil: Another NR2B-selective NMDA receptor antagonist.
Traxoprodil: Selectively inhibits NR2B subunit-containing NMDA receptors.
Ro 25-6981: A potent and selective NR2B antagonist
Uniqueness of Eliprodil: this compound’s unique combination of NMDA receptor antagonism and sigma-1 receptor interaction distinguishes it from other similar compounds. This dual mechanism may enhance its neuroprotective properties and therapeutic potential .
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClFNO/c21-18-5-3-17(4-6-18)20(24)14-23-11-9-16(10-12-23)13-15-1-7-19(22)8-2-15/h1-8,16,20,24H,9-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUSQTSTQSHJAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=C(C=C2)F)CC(C3=CC=C(C=C3)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045744 | |
Record name | Eliprodil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119431-25-3 | |
Record name | Eliprodil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119431-25-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eliprodil [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119431253 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eliprodil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12869 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Eliprodil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-(4-Chlorophenyl)-4-[(4-fluorophenyl)methyl]-1-piperidineethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ELIPRODIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YW62A6TW29 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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